The synthesis of 2-(Bromomethyl)-4-chloro-1-methoxybenzene can be achieved through several methods. A common approach involves the bromination of 4-chloro-1-methoxybenzene using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction typically occurs in a solvent like dichloromethane and proceeds via a free radical mechanism, leading to the substitution of a hydrogen atom with a bromomethyl group.
The molecular structure of 2-(Bromomethyl)-4-chloro-1-methoxybenzene features:
2-(Bromomethyl)-4-chloro-1-methoxybenzene is involved in several types of chemical reactions:
The mechanism of action for reactions involving 2-(Bromomethyl)-4-chloro-1-methoxybenzene typically follows a nucleophilic substitution pathway (S_N2 mechanism). In this pathway:
2-(Bromomethyl)-4-chloro-1-methoxybenzene has diverse applications across various fields:
The compound is systematically named 2-(bromomethyl)-4-chloro-1-methoxybenzene, reflecting its benzene-ring substitution pattern. This nomenclature follows IUPAC priority rules where:
It is alternatively identified as 4-chloro-2-(bromomethyl)anisole in common terminology, linking it to the anisole (methoxybenzene) parent structure. The compound's registry number (CAS 58735-58-3) provides unambiguous identification across chemical databases and commercial catalogs [5] [7].
The compound has a consistent molecular formula of C₈H₈BrClO, with a calculated molecular weight of 235.51 g/mol. This formula accounts for:
Table 1: Elemental Composition Breakdown
| Element | Count | Atomic Mass (u) | Contribution (u) |
|---|---|---|---|
| C | 8 | 12.01 | 96.08 |
| H | 8 | 1.008 | 8.064 |
| Br | 1 | 79.90 | 79.90 |
| Cl | 1 | 35.45 | 35.45 |
| O | 1 | 16.00 | 16.00 |
| Total | - | - | 235.51 |
The exact mass (235.9442 u) and monoisotopic mass (233.95 u) confirm the presence of heavier isotopes like ⁸¹Br and ³⁷Cl [1] [3] [4].
Key identifiers encode the compound's connectivity and stereoelectronic properties:
COC1=C(C=C(C=C1)Cl)CBr or COC1=C(CBr)C=C(Cl)C=C1 [2] [5] [7]. InChI=1S/C8H8BrClO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3 [4] [7]. GWOYTRDTYUBKTJ-UHFFFAOYSA-N (a unique, hash-based identifier) [2] [7]. The 2D structure reveals a disubstituted benzene ring with meta-directing effects due to the chlorine (position 4) and methoxy group (position 1). The –CH₂Br group at position 2 creates an electron-deficient site for nucleophilic substitution. Predicted 3D conformational analysis indicates minimal steric hindrance, allowing rotation of the bromomethyl group. This flexibility influences reactivity patterns in cross-coupling reactions [1] [5].
Comparative analysis highlights how positional isomerism alters physicochemical behavior:
Table 2: Structural Analogues and Key Distinctions
| Compound Name | Molecular Formula | MW (g/mol) | SMILES | Key Distinctions |
|---|---|---|---|---|
| 2-(Bromomethyl)-4-chloro-1-methoxybenzene | C₈H₈BrClO | 235.51 | COC1=C(Cl)C=CC(=C1)CBr | –CH₂Br and –Cl in ortho/meta relationship |
| 4-(Bromomethyl)-2-chloro-1-methoxybenzene [3] | C₈H₈BrClO | 235.51 | COC1=CC(=C(C=C1)Cl)CBr | Bromomethyl at position 4, chlorine at position 2 |
| 2-Bromo-1-chloro-4-methoxybenzene [8] | C₇H₆BrClO | 221.48 | COC1=CC=C(C=C1)ClBr | Bromine directly attached to ring; no methylene spacer |
| 1-Chloro-3-fluoro-2-methoxybenzene [6] | C₇H₆ClFO | 160.58 | COC1=CC=CC(Cl)=C1F | Fluorine instead of bromine; smaller halogens |
| 2-(Bromomethyl)-1-chloro-4-methoxybenzene [9] | C₈H₈BrClO | 235.51 | COC1=CC(=C(C=C1)Cl)CBr | Bromomethyl and chlorine in ortho/para relationship |
Critical insights:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: